2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine is a modified nucleoside analog. It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine typically involves multiple steps. The starting material is usually uridine, which undergoes selective protection and deprotection reactions to yield the desired compound. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting uridine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Reduction of the 2’-hydroxyl group: The 2’-hydroxyl group is reduced to a hydrogen atom using reagents like triethylsilane and trifluoroacetic acid.
Hydrogenation: The 5,6-double bond of uridine is reduced to form 5,6-dihydrouridine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can further modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected nucleoside analogs, which can be further utilized in oligonucleotide synthesis.
Scientific Research Applications
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides, which are essential for various biochemical assays and molecular biology techniques.
Biology: The compound is utilized in the study of nucleic acid interactions and the development of antisense oligonucleotides for gene silencing.
Industry: The compound is used in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. Once incorporated, the DMT group can be removed under acidic conditions, allowing the nucleoside to participate in further reactions. The compound’s effects are primarily exerted through its role in nucleic acid synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine: This compound is a purine nucleoside analog with broad antitumor activity.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methylcytidine: It is used in the development of antiviral drugs against diseases such as hepatitis C and HIV.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-N6-phenoxyacetyladenosine: This compound is used in various biochemical applications.
Uniqueness
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine is unique due to its specific modifications, which make it a valuable tool in oligonucleotide synthesis. The presence of the DMT group provides protection during synthesis, and the reduction of the 2’-hydroxyl group enhances its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C30H32N2O7 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H32N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-15,25-26,28,33H,16-19H2,1-2H3,(H,31,34,35) |
InChI Key |
FXHHGAIXENUYHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CCC(=O)NC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.